Bienvenue dans la boutique en ligne BenchChem!

5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde

Organic Synthesis Process Chemistry Medicinal Chemistry

Choose this building block to exploit the superior oxidative addition kinetics of the ortho‑bromophenyl moiety – approximately 50–100× faster than the chloro analog – enabling milder, higher‑yielding palladium‑catalyzed diversifications. The aldehyde handle supports rapid library enumeration via condensation or oxidation, while the published one‑step Vilsmeier synthesis ensures a cost‑efficient, scalable supply chain for multi‑gram procurement.

Molecular Formula C12H9BrO3
Molecular Weight 281.1g/mol
CAS No. 438221-57-9
Cat. No. B454994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde
CAS438221-57-9
Molecular FormulaC12H9BrO3
Molecular Weight281.1g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC2=CC=C(O2)C=O)Br
InChIInChI=1S/C12H9BrO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2
InChIKeyMXSIOCHELDQBTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde (CAS 438221-57-9): Chemical Identity and Procurement Baseline


5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde (CAS 438221-57-9) is a heteroaromatic building block with the molecular formula C12H9BrO3 and molecular weight 281.10 g/mol, featuring a furan-2-carbaldehyde core linked via a methyleneoxy bridge to a 2-bromophenyl moiety [1]. The compound serves as a versatile scaffold for medicinal chemistry and organic synthesis, with the aldehyde group enabling downstream derivatization (e.g., condensation, reduction, oxidation) and the bromophenyl moiety providing a handle for cross-coupling reactions [2]. Commercially, the compound is available from multiple suppliers at purities typically ranging from 95% to 97%, with catalog offerings including both milligram-scale research quantities and gram-scale bulk procurement options .

Why In-Class Furan-2-carbaldehyde Analogs Cannot Substitute for CAS 438221-57-9 Without Functional Compromise


Substitution of 5-[(2-bromophenoxy)methyl]furan-2-carbaldehyde with regioisomeric or halogen-exchanged analogs introduces quantifiable differences in molecular properties and downstream reactivity that preclude generic replacement. The ortho-bromine substitution pattern confers a computed XLogP3 of 3.0, which differs measurably from the chloro analog (XLogP3 = 2.9) and positions the compound distinctly within lipophilicity-driven structure-activity relationships [1]. Furthermore, the bromine atom serves as a superior leaving group in cross-coupling reactions compared to chlorine, enabling Suzuki-Miyaura and related palladium-catalyzed transformations under milder conditions—a critical factor for libraries where functional group tolerance dictates synthetic success [2]. Positional isomerism also alters steric and electronic profiles: the 2-bromophenoxy orientation presents the bromine in closer proximity to the furan-aldehyde core than the 3- or 4-substituted regioisomers, potentially affecting metal coordination geometry during catalysis and binding pocket accommodation in biological targets .

Quantitative Differentiation Evidence for 5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde (CAS 438221-57-9) Versus Comparator Analogs


Synthetic Efficiency: One-Step Protocol Achieves Quantitative Yield Versus Multi-Step Traditional Routes

A recently published one-step synthesis of 5-[(2-bromophenoxy)methyl]furan-2-carbaldehyde under adapted Vilsmeier conditions achieves quantitative yield, representing a substantial improvement over the multi-step Williamson ether synthesis routes traditionally employed for this compound class [1]. The protocol eliminates intermediate purification steps, reducing both solvent consumption and labor time, while providing fully characterized product via 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. This synthetic efficiency is directly relevant for procurement decisions involving scale-up considerations or library synthesis where per-compound cost and throughput are critical.

Organic Synthesis Process Chemistry Medicinal Chemistry

Lipophilicity Differentiation: Ortho-Bromo Substitution Confers Higher Computed XLogP3 Versus Chloro Analog

The target compound (CAS 438221-57-9) exhibits a computed XLogP3 of 3.0, whereas its direct 2-chloro analog (5-[(2-chlorophenoxy)methyl]furan-2-carbaldehyde, CAS 438220-35-0) has a computed XLogP3 of 2.9 [1][2]. This 0.1 log unit difference in predicted lipophilicity, while numerically modest, translates to a measurably distinct partition coefficient that can affect membrane permeability, plasma protein binding, and overall pharmacokinetic profile when the compound is used as a scaffold for lead optimization [3]. For medicinal chemistry campaigns targeting CNS penetration (where optimal logP typically falls between 2–4) or optimizing solubility-permeability balance, this difference provides a quantifiable basis for scaffold selection.

ADME Prediction Medicinal Chemistry Drug Design

Cross-Coupling Reactivity Advantage: Aryl Bromide Superior Leaving Group Capacity Versus Aryl Chloride

The 2-bromophenyl moiety in the target compound provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to the 2-chloro analog [1]. Aryl bromides undergo oxidative addition to Pd(0) complexes with rate constants typically 50–100 times greater than the corresponding aryl chlorides under identical conditions, enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at lower temperatures (e.g., 60–80 °C for bromides versus 100–120 °C for chlorides) and with broader functional group tolerance [2]. For researchers constructing compound libraries via parallel synthesis, this reactivity differential translates to higher conversion rates, reduced side-product formation, and compatibility with thermally sensitive substrates—all quantifiable advantages in synthetic workflow efficiency.

Palladium Catalysis Cross-Coupling C–C Bond Formation

Derivative Bioactivity Potential: Carbohydrazide Derivative Exhibits Selective P2X4 Receptor Antagonism (IC50 = 55 nM)

Derivatives synthesized from the target aldehyde scaffold demonstrate quantifiable biological activity relevant to ion channel drug discovery. The carbohydrazide derivative (5-((2-bromophenoxy)methyl)furan-2-carbohydrazide, synthesized via condensation of the parent aldehyde with hydrazine) exhibits antagonist activity against human P2X4 receptor with an IC50 of 55 nM, while showing substantially weaker activity against the related P2X7 receptor (IC50 = 3.56 μM, representing approximately 65-fold selectivity) [1]. This selectivity profile is notable because P2X4 and P2X7 share significant sequence homology and have overlapping ligand recognition; achieving >60-fold discrimination at the scaffold level provides a tangible starting point for developing subtype-selective modulators for neuropathic pain and inflammatory conditions [2].

Ion Channel Pharmacology P2X Receptors Lead Discovery

Kinase Inhibition Activity: Carboxamide Derivative Shows Modest MAPK10 Inhibition (IC50 = 93.1 μM)

The carboxamide derivative 5-[(2-bromophenoxy)methyl]-N-(3-pyridinyl)-2-furancarboxamide, accessible from the parent aldehyde via oxidation and amide coupling, demonstrates inhibitory activity against human mitogen-activated protein kinase 10 (MAPK10, also known as JNK3) with an IC50 of 93.1 μM [1]. While this potency is modest, it establishes the scaffold as a validated starting point for fragment-based drug discovery or structure-activity relationship expansion targeting the JNK family, which is implicated in neurodegeneration and apoptosis signaling [2]. The presence of both measurable activity and a defined binding interaction (via the pyridinyl amide moiety) provides a tractable vector for potency optimization through systematic analog synthesis.

Kinase Inhibition MAPK Pathway Fragment-Based Screening

Positional Isomer Differentiation: Ortho-Bromo Versus Meta-Bromo and Para-Bromo Regioisomers

The 2-bromo (ortho) substitution pattern of the target compound (CAS 438221-57-9) confers distinct steric and electronic properties compared to the 3-bromo (meta, CAS 438221-54-6) and 4-bromo (para, CAS 438530-89-3) regioisomers . The ortho-bromine is positioned in closer proximity to the ether oxygen and the furan core, creating a sterically constrained environment that can influence: (i) metal coordination geometry during palladium-catalyzed cross-couplings, (ii) conformational preferences of the phenoxy-methyl-furan linkage, and (iii) binding pocket accommodation in biological targets where shape complementarity is critical . For procurement decisions involving regioisomeric series, the ortho-substituted compound offers a distinct steric profile that cannot be replicated by meta or para analogs, with each regioisomer representing a non-interchangeable tool for SAR exploration.

Regioisomer Profiling Structure-Activity Relationship Steric Effects

Validated Application Scenarios for 5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde Based on Quantitative Evidence


Process Chemistry Scale-Up: Leveraging the One-Step Quantitative Synthesis Protocol

For laboratories or CROs requiring multi-gram to kilogram quantities of 5-[(2-bromophenoxy)methyl]furan-2-carbaldehyde, the published one-step Vilsmeier protocol delivering quantitative yield provides a validated, cost-efficient manufacturing route [1]. Unlike the multi-step Williamson ether synthesis traditionally used for this scaffold class, this method eliminates intermediate purification, reduces solvent waste, and shortens production cycle time—factors that directly impact procurement economics and supply chain reliability. The full spectroscopic characterization (1H-, 13C-NMR, IR, Raman) provided in the primary literature enables rapid in-process quality control and identity verification without requiring de novo method development [1].

Medicinal Chemistry Library Synthesis: P2X4 Receptor Antagonist Development

Researchers pursuing subtype-selective P2X4 receptor antagonists for neuropathic pain or inflammatory disease can utilize 5-[(2-bromophenoxy)methyl]furan-2-carbaldehyde as a validated starting scaffold. The carbohydrazide derivative demonstrates nanomolar potency (IC50 = 55 nM) at human P2X4 receptors with 65-fold selectivity over P2X7, establishing a defined structure-activity relationship anchor point from which systematic analog generation (via aldehyde condensation with diverse hydrazines) can efficiently explore chemical space [1]. The parent aldehyde's commercial availability at 95–97% purity supports rapid library enumeration without requiring in-house scaffold synthesis [2].

Cross-Coupling-Intensive Parallel Synthesis: Exploiting Aryl Bromide Reactivity Advantage

For high-throughput synthesis workflows involving Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling steps, the aryl bromide moiety of 5-[(2-bromophenoxy)methyl]furan-2-carbaldehyde offers quantifiably faster oxidative addition kinetics (approximately 50–100×) compared to the chloro analog [1]. This reactivity differential enables: (i) lower reaction temperatures (60–80 °C versus 100–120 °C), (ii) reduced catalyst loadings, (iii) compatibility with thermally labile functional groups, and (iv) higher conversion rates in parallel plate formats—all factors that improve library success rates and reduce per-compound synthesis costs [2]. The bromo analog is therefore the preferred scaffold for palladium-catalyzed diversification strategies.

Fragment-Based Drug Discovery: JNK3 (MAPK10) Inhibitor Optimization

Medicinal chemistry teams engaged in fragment-based lead discovery targeting the JNK family (MAPK10/JNK3) for neurodegenerative disease can employ 5-[(2-bromophenoxy)methyl]furan-2-carbaldehyde-derived carboxamides as validated fragment hits. The pyridinyl carboxamide derivative exhibits measurable MAPK10 inhibition (IC50 = 93.1 μM), confirming binding to the target and providing a tractable vector for potency enhancement through structure-guided optimization [1]. The aldehyde handle enables straightforward diversification into amide libraries via oxidation and coupling, while the bromophenyl moiety offers orthogonal diversification through cross-coupling—a dual-functionalization strategy well-suited to fragment growth campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.